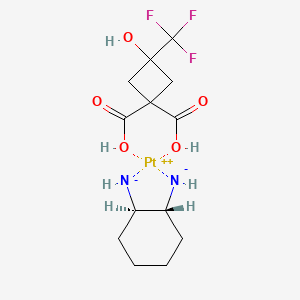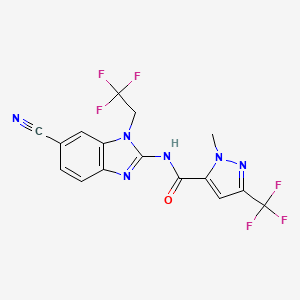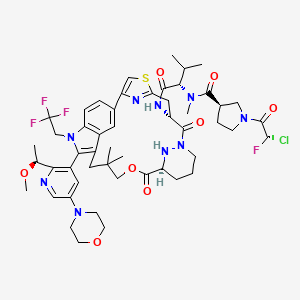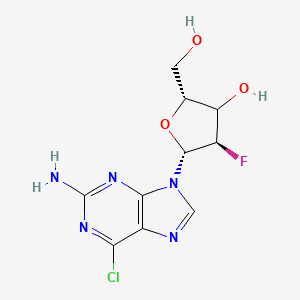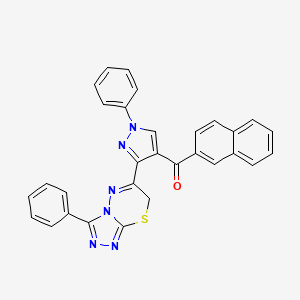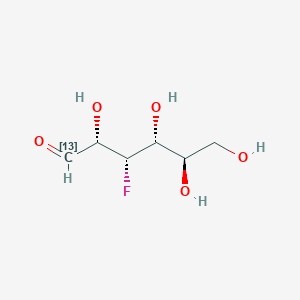
3-Deoxy-3-fluoro-D-glucose-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deoxy-3-fluoro-D-glucose-13C is a compound where the glucose molecule is modified by replacing the hydroxyl group at the third carbon with a fluorine atom and incorporating a carbon-13 isotope. This compound is primarily used in scientific research as a tracer for metabolic studies due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deoxy-3-fluoro-D-glucose-13C involves multiple steps. One common method starts with D-glucose, which undergoes fluorination at the third carbon position. The reaction typically involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The incorporation of the carbon-13 isotope is achieved through the use of carbon-13 labeled precursors during the synthesis process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is typically produced in specialized facilities equipped to handle isotopic labeling and fluorination reactions .
Chemical Reactions Analysis
Types of Reactions
3-Deoxy-3-fluoro-D-glucose-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-deoxy-3-fluoro-D-gluconic acid.
Reduction: It can be reduced to form 3-deoxy-3-fluoro-D-sorbitol.
Substitution: The fluorine atom can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution product.
Major Products
Oxidation: 3-Deoxy-3-fluoro-D-gluconic acid.
Reduction: 3-Deoxy-3-fluoro-D-sorbitol.
Substitution: Various substituted glucose derivatives depending on the reagents used.
Scientific Research Applications
3-Deoxy-3-fluoro-D-glucose-13C is widely used in scientific research, including:
Chemistry: As a tracer in metabolic flux analysis to study carbohydrate metabolism.
Biology: Used in cell culture studies to track glucose uptake and metabolism.
Medicine: Employed in positron emission tomography (PET) imaging to study glucose metabolism in tissues.
Industry: Utilized in the development of new pharmaceuticals and in metabolic engineering studies
Mechanism of Action
The mechanism of action of 3-Deoxy-3-fluoro-D-glucose-13C involves its uptake by glucose transporters in cells, similar to glucose. Once inside the cell, it is phosphorylated by hexokinase to form 3-deoxy-3-fluoro-D-glucose-6-phosphate. unlike glucose, it is not further metabolized through glycolysis or the pentose phosphate pathway. Instead, it undergoes oxidation and reduction reactions, making it a valuable tracer for studying specific metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-Deoxy-3-fluoro-D-glucose: Similar structure but without the carbon-13 isotope.
4-Deoxy-4-fluoro-D-glucose: Fluorine substitution at the fourth carbon.
2-Deoxy-2-fluoro-D-glucose: Fluorine substitution at the second carbon.
Uniqueness
3-Deoxy-3-fluoro-D-glucose-13C is unique due to its dual modification: fluorine substitution and carbon-13 labeling. This combination makes it particularly useful for detailed metabolic studies using techniques such as nuclear magnetic resonance (NMR) and PET imaging .
Properties
Molecular Formula |
C6H11FO5 |
|---|---|
Molecular Weight |
183.14 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1 |
InChI Key |
RMHCJIQOFXULDL-SAHBNLNBSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([13CH]=O)O)F)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)F)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


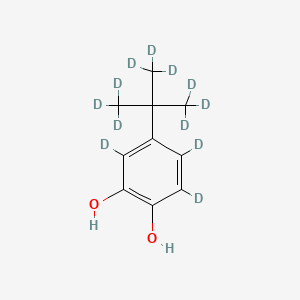
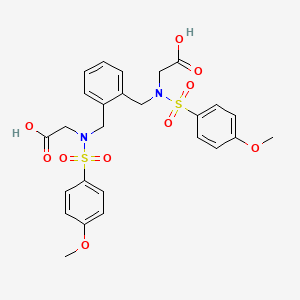
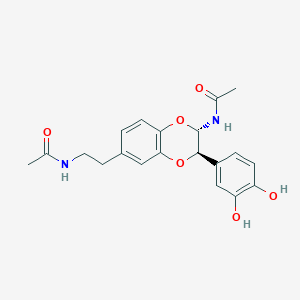

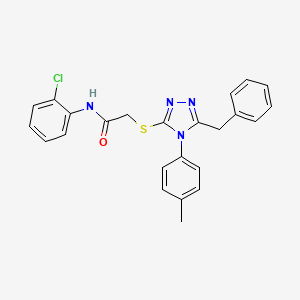

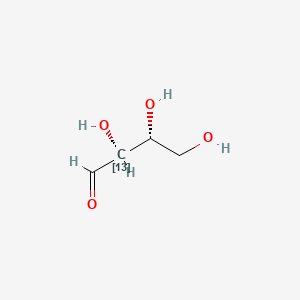
![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391009.png)
